molecular formula C14H22N2O4 B12082762 Hexamethylene diamine terephthalate CAS No. 3160-86-9

Hexamethylene diamine terephthalate

Katalognummer: B12082762
CAS-Nummer: 3160-86-9
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: CSVBIURHUGXNCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexamethylene diamine terephthalate is an organic compound that plays a crucial role in the production of various polymers, particularly polyamides and polyesters. It is formed by the reaction of hexamethylene diamine and terephthalic acid. This compound is known for its applications in the production of high-performance materials due to its excellent mechanical properties and thermal stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexamethylene diamine terephthalate is typically synthesized through a polycondensation reaction between hexamethylene diamine and terephthalic acid. The reaction is carried out under high temperature and pressure conditions to facilitate the formation of the polymer chain. The process involves the removal of water molecules as a byproduct, which is a characteristic of condensation polymerization .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous polymerization reactors. The raw materials, hexamethylene diamine and terephthalic acid, are fed into the reactor, where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further processing .

Analyse Chemischer Reaktionen

Types of Reactions: Hexamethylene diamine terephthalate primarily undergoes polycondensation reactions. it can also participate in other types of chemical reactions such as oxidation, reduction, and substitution, depending on the functional groups present in the polymer chain .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified polyamides and polyesters with altered physical and chemical properties, which can be tailored for specific applications .

Wissenschaftliche Forschungsanwendungen

Hexamethylene diamine terephthalate has a wide range of applications in scientific research and industry:

Wirkmechanismus

The mechanism by which hexamethylene diamine terephthalate exerts its effects is primarily through the formation of strong intermolecular hydrogen bonds between the amine and carboxyl groups. These interactions contribute to the compound’s high melting point, mechanical strength, and thermal stability. The molecular targets and pathways involved include the polymerization process, where the monomers react to form long polymer chains with repeating units .

Vergleich Mit ähnlichen Verbindungen

Hexamethylene diamine terephthalate can be compared with other similar compounds such as:

    Adipic acid and hexamethylene diamine: Used in the production of nylon 6,6, which has similar mechanical properties but different thermal characteristics.

    Isophthalic acid and hexamethylene diamine: Produces polyamides with different crystallinity and melting points.

    Butane diamine and terephthalic acid: Results in polyamides with varying flexibility and chemical resistance.

This compound stands out due to its unique combination of mechanical strength, thermal stability, and versatility in various applications.

Eigenschaften

3160-86-9

Molekularformel

C14H22N2O4

Molekulargewicht

282.34 g/mol

IUPAC-Name

hexane-1,6-diamine;terephthalic acid

InChI

InChI=1S/C8H6O4.C6H16N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-3-1-2-4-6-8/h1-4H,(H,9,10)(H,11,12);1-8H2

InChI-Schlüssel

CSVBIURHUGXNCS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCN)CCN

Verwandte CAS-Nummern

24938-03-2
3160-86-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.